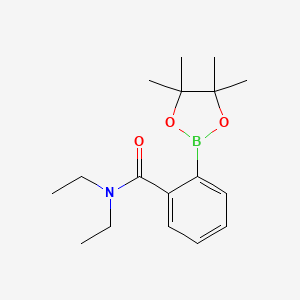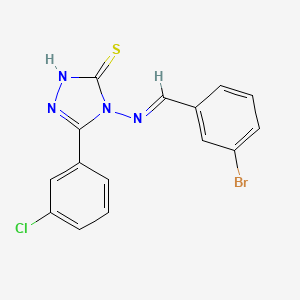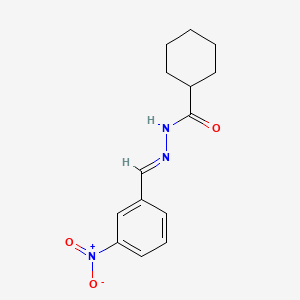
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety and a dioxazaborocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of quinoline derivatives with boronic acids or boronates under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring structure.
Example Reaction:
Starting Materials: 6-methylquinoline, boronic acid derivative.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Solvent: Tetrahydrofuran (THF).
Base: Potassium carbonate.
Conditions: Reflux at 80°C for 12 hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative catalysts and ligands that are more cost-effective and environmentally friendly may be employed.
化学反応の分析
Types of Reactions
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry
In organic synthesis, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of boron-based compounds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boron-containing compounds have been investigated for their anticancer, antibacterial, and antiviral activities.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
作用機序
The mechanism by which 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA or interact with proteins, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
Compared to similar compounds, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C14H13BN2O4 |
|---|---|
分子量 |
284.08 g/mol |
IUPAC名 |
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H13BN2O4/c1-17-8-13(18)20-15(21-14(19)9-17)12-7-6-10-4-2-3-5-11(10)16-12/h2-7H,8-9H2,1H3 |
InChIキー |
VTDWOMGSYIDTGC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


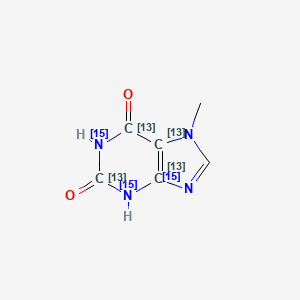

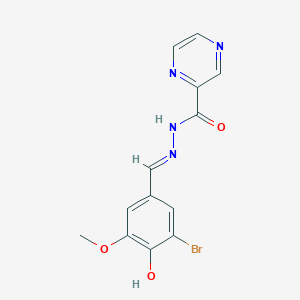
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
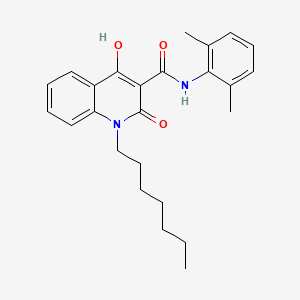


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
